2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
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Description
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0992525 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects two major biochemical pathways: insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . These pathways work in concert to properly control plasma glucose levels .
Pharmacokinetics
It is noted that in both acute and chronic in vivo rodent models of diabetes, the compound showed efficacy . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Result of Action
The compound’s action results in a significant reduction in glucose levels . This is achieved through the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . These actions contribute to the potential treatment of type 2 diabetes .
Action Environment
It is worth noting that the compound’s efficacy was demonstrated in both in vivo rodent models of diabetes and in a human study
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-12-8-21-18(22-9-12)26-13-4-3-7-24(11-13)17(25)16-10-20-14-5-1-2-6-15(14)23-16/h1-2,5-6,8-10,13H,3-4,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKYYXUGUWZMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.